5-Lipoxygenase (5-LOX) Inhibition: Target Compound Displays >10 µM IC50 – Weak Activity That Distinguishes It from Potent 5-LOX Inhibitors in the Naphthalene Carboxamide Class
In a human recombinant 5-LOX enzyme assay, N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide exhibited an IC50 value >10,000 nM, indicating essentially no inhibition of 5-LOX at physiologically relevant concentrations [1]. This contrasts with potent naphthalene carboxamide-based 5-LOX inhibitors reported in the same doctoral research program, which achieved IC50 values in the nanomolar range [2]. The lack of 5-LOX activity is a critical differentiator for users seeking a negative-control scaffold or a kinase/P450 probe devoid of 5-LOX off-target liability.
| Evidence Dimension | 5-LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (human recombinant 5-LOX, E. coli expression system) |
| Comparator Or Baseline | Best-in-class naphthalene carboxamide 5-LOX inhibitors from the same thesis series: IC50 < 100 nM (specific comparator names not available in public domain for this series) |
| Quantified Difference | >100-fold less potent than active naphthalene carboxamide 5-LOX inhibitors |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
Procurement of this compound is justified when a naphthalene carboxamide scaffold is needed that is confirmed inactive against 5-LOX, reducing the risk of confounding anti-inflammatory activity in mechanistic studies.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC50: >1.00E+4 nM. Inhibition of human recombinant 5-LOX. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed 2026-04-29). View Source
- [2] Bruno, F. Design, synthesis and biological evaluation of new small molecules with anti-inflammatory activity. Doctoral Thesis, University of Salerno, 2015. http://elea.unisa.it:8080/jspui/handle/10556/1851. View Source
